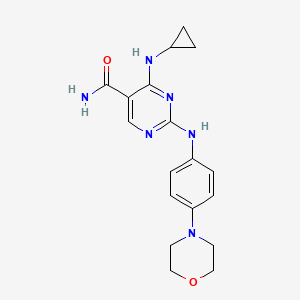
4-(cyclopropylamino)-2-(4-morpholin-4-ylanilino)pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(cyclopropylamino)-2-(4-morpholin-4-ylanilino)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylamino)-2-(4-morpholin-4-ylanilino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines.
Introduction of the cyclopropylamino group: This step might involve the reaction of the pyrimidine core with cyclopropylamine under controlled conditions.
Attachment of the morpholin-4-ylanilino group: This can be done through nucleophilic substitution reactions.
Formation of the carboxamide group: This step might involve the reaction of the intermediate compound with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(cyclopropylamino)-2-(4-morpholin-4-ylanilino)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This could involve reducing agents like lithium aluminum hydride.
Substitution: This might include nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(cyclopropylamino)-2-(4-morpholin-4-ylanilino)pyrimidine-5-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
4-(cyclopropylamino)-2-(4-morpholin-4-ylanilino)pyrimidine-5-carboxamide: Known for its unique combination of functional groups.
Other pyrimidine derivatives: Such as 4-amino-2-(4-morpholin-4-ylanilino)pyrimidine-5-carboxamide, which might have similar but distinct biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological properties and potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H22N6O2 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
4-(cyclopropylamino)-2-(4-morpholin-4-ylanilino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H22N6O2/c19-16(25)15-11-20-18(23-17(15)21-12-1-2-12)22-13-3-5-14(6-4-13)24-7-9-26-10-8-24/h3-6,11-12H,1-2,7-10H2,(H2,19,25)(H2,20,21,22,23) |
Clave InChI |
UIMFPSDWQHVGHV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC2=NC(=NC=C2C(=O)N)NC3=CC=C(C=C3)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


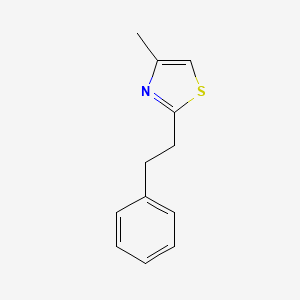
![tert-butyl N-[2-[(2-bromoacetyl)-pentan-3-ylamino]ethyl]carbamate](/img/structure/B13881176.png)
![2-Methyl-6-(4-methylphenyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13881178.png)

![N-[3-(dibutylamino)-4-methylphenyl]acetamide](/img/structure/B13881188.png)

![2-methyl-6-(1-phenylpyrrolidin-3-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13881221.png)
![2-[3-(3-Oxobut-1-enyl)phenyl]acetic acid](/img/structure/B13881231.png)
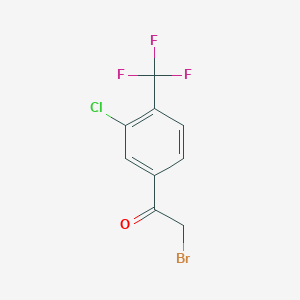
![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide](/img/structure/B13881243.png)
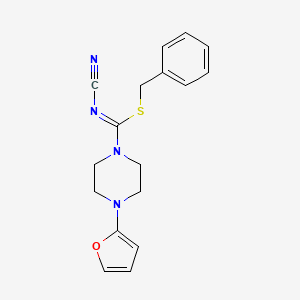
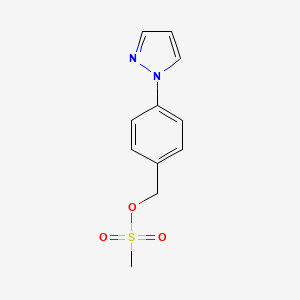
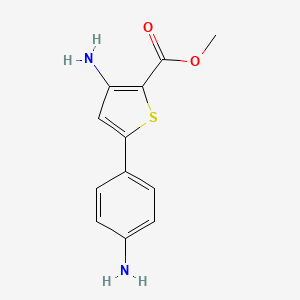
![Diethyl 2-[(4-ethylanilino)methylidene]propanedioate](/img/structure/B13881258.png)
